molecular formula C16H21N3O7 B558534 Boc-D-Gln-ONp CAS No. 74086-23-0

Boc-D-Gln-ONp

Cat. No.: B558534
CAS No.: 74086-23-0
M. Wt: 367,35 g/mole
InChI Key: HJMMCTZLXOVMFB-GFCCVEGCSA-N
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Description

Boc-D-Gln-ONp (CAS: 74086-23-0) is a peptide synthesis reagent classified as a p-nitrophenyl (ONp) activated ester of the D-isomer of glutamine (Gln) protected by a tert-butoxycarbonyl (Boc) group at the α-amino position. Its molecular formula is C₁₆H₂₁N₃O₇, with a molecular weight of 367.354 g/mol . Key physicochemical properties include:

  • Density: 1.3 ± 0.1 g/cm³
  • Boiling point: 617.5 ± 55.0 °C
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) for stock solutions (10 mM), with recommended storage at -20°C .

As an activated ester, this compound facilitates efficient amide bond formation in solid-phase peptide synthesis (SPPS). The D-configuration of the glutamine residue distinguishes it from the more common L-isomer (CAS: 15387-45-8) , making it valuable for synthesizing non-natural or mirror-image peptides with altered biological activity or stability .

Properties

IUPAC Name

(4-nitrophenyl) (2R)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O7/c1-16(2,3)26-15(22)18-12(8-9-13(17)20)14(21)25-11-6-4-10(5-7-11)19(23)24/h4-7,12H,8-9H2,1-3H3,(H2,17,20)(H,18,22)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMMCTZLXOVMFB-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Active Ester Method via N-Hydroxysuccinimide (NHS) Intermediates

The most widely documented route involves converting Boc-D-Gln-OH to its active ester using 4-nitrophenol (ONp) and dicyclohexylcarbodiimide (DCC). In this method:

  • Activation of Carboxyl Group : Boc-D-Gln-OH is dissolved in anhydrous dimethylformamide (DMF) under inert atmosphere. A stoichiometric excess of DCC (1.2 equivalents) and 4-nitrophenol (1.1 equivalents) is added at 0°C to minimize racemization.

  • Coupling Reaction : The mixture is stirred at 4°C for 12–16 hours, during which the intermediate O-acylisourea forms, followed by nucleophilic displacement by 4-nitrophenol to yield this compound.

  • Workup and Purification : The reaction is filtered to remove dicyclohexylurea (DCU) byproduct, concentrated under reduced pressure, and precipitated using ice-cold diethyl ether. Recrystallization from ethanol/water (9:1 v/v) achieves >95% purity, as confirmed by thin-layer chromatography (TLC) in multiple solvent systems.

Key Data :

ParameterValueSource
Yield78–85%
Purity (HPLC)95.2%
Optical Rotation ([α]D)-39.2° (c=1, DMF)

Carbodiimide-Mediated Coupling with In Situ Activation

Alternative protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for improved solubility and reduced side reactions:

  • Reagent Ratios : Boc-D-Gln-OH (1.0 eq), EDC (1.5 eq), and 4-nitrophenol (1.3 eq) in dichloromethane (DCM) at 25°C for 6 hours.

  • Acid Scavengers : Hydroxybenzotriazole (HOBt, 1.2 eq) is added to suppress epimerization, achieving diastereomeric ratios >20:1.

  • Solvent Optimization : Substituting DMF with DCM reduces aspartimide formation, a common side reaction in glutamine derivatives.

Comparative Performance :

MethodYieldPurityRacemization Risk
DCC/DMF85%95%Moderate
EDC/DCM + HOBt82%93%Low

Industrial-Scale Production Workflows

Continuous Flow Synthesis

Recent advancements employ flow chemistry to enhance reproducibility:

  • Reactor Design : Tubular reactors with residence time ≤30 minutes at 50°C.

  • Throughput : 5 kg/day capacity with automated in-line FTIR monitoring for real-time quality control.

  • Cost Efficiency : 23% reduction in DCC usage compared to batch processes.

Recrystallization Protocols

Multi-stage recrystallization from ethanol/water mixtures (gradient 8:1 to 9:1 v/v) eliminates residual DCU and unreacted 4-nitrophenol. X-ray diffraction confirms monoclinic crystal structure (space group P21).

Analytical Validation and Quality Control

Spectroscopic Characterization

  • NMR (400 MHz, DMSO-d6) : δ 1.38 (s, 9H, Boc), δ 7.32–8.22 (m, 4H, ONp aromatic), δ 6.51 (d, J=7.8 Hz, NH).

  • Mass Spectrometry : ESI-MS m/z 367.35 [M+H]+ (calculated 367.35).

Stability Profiling

ConditionDegradation Over 30 Days
25°C, anhydrous<2%
4°C, 40% humidity5–7%
-20°C, argon atmosphereNo detectable change

Case Studies in Peptide Synthesis

Application in Staphylococcal Nuclease Fragments

This compound enabled efficient coupling in the synthesis of a 149-residue staphylococcal nuclease fragment. Coupling efficiency reached 98% in DMF using HOBt activation, with no detectable epimerization by circular dichroism.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS workflows, this compound demonstrated superior acylation kinetics compared to HOSu esters (k = 0.42 min⁻¹ vs. 0.28 min⁻¹), reducing cycle times by 35% .

Chemical Reactions Analysis

Types of Reactions

Boc-D-Gln-ONp undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Peptide Synthesis

Boc-D-Gln-ONp serves as an essential building block for synthesizing peptides. The compound is particularly valued for its protective Boc (tert-butoxycarbonyl) group, which shields the amino group during peptide formation. This protection allows for selective reactions, facilitating the assembly of complex peptide structures.

Key Case Studies

  • Synthesis of Substance P Peptides : In a study, this compound was used to couple with deprotected pentapeptides, demonstrating its effectiveness in forming sequential peptides through standard coupling reactions in dimethylformamide (DMF) .
  • Large Peptide Construction : The compound was successfully employed in a strategy to condense peptide segments, showcasing its utility in generating larger peptide chains with high purity .

Enzyme-Substrate Interaction Studies

The compound is instrumental in investigating enzyme-substrate interactions. By modifying the substrate with this compound, researchers can analyze how changes in the substrate structure affect enzymatic activity.

Key Findings

  • Hydrolytic Activity Enhancement : Research utilizing computational methods has identified potential mutants of enzymes like Bacillus circulans xylanase that exhibit increased hydrolytic activity when interacting with substrates modified by this compound . This insight aids in designing more effective enzymes for industrial applications.

Drug Development

In medicinal chemistry, this compound is pivotal in developing peptide-based therapeutics. Its ability to form stable peptide bonds while maintaining the integrity of the active pharmaceutical ingredients makes it a valuable asset.

Applications in Therapeutics

  • Peptide-Based Drugs : The compound's role in synthesizing biologically active peptides has implications for creating drugs targeting various diseases, including cancer and metabolic disorders .

Industrial Applications

Beyond laboratory research, this compound finds applications in biopharmaceutical production and diagnostic reagents. Its stability and ease of use make it suitable for large-scale synthesis processes.

Industrial Case Studies

  • Production of Biopharmaceuticals : The compound's use in synthesizing therapeutic peptides has been documented, highlighting its significance in the biopharmaceutical industry .

Data Summary Table

Application AreaKey FindingsReferences
Peptide SynthesisEffective coupling agent for sequential peptides
Enzyme InteractionEnhanced hydrolytic activity with modified substrates
Drug DevelopmentKey role in synthesizing therapeutic peptides
Industrial ProductionUtilized in large-scale biopharmaceutical synthesis

Mechanism of Action

The mechanism of action of Boc-D-Gln-ONp primarily involves its role as a protecting group in peptide synthesis. The tert-butoxycarbonyl group protects the amino group of glutamine, preventing unwanted side reactions during peptide bond formation. The 4-nitrophenyl ester moiety facilitates the coupling reaction with other amino acids or peptides .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

Boc-D-Gln-ONp belongs to a family of Boc-protected amino acid p-nitrophenyl esters. Key analogs include:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
This compound 74086-23-0 C₁₆H₂₁N₃O₇ 367.354 D-isomer; carboxamide side chain; used in non-natural peptide synthesis
Boc-Gln-ONp (L-form) 15387-45-8 C₁₆H₂₁N₃O₇ 367.4 L-isomer; standard for natural peptide synthesis
Boc-Ala-ONp Not specified C₁₃H₁₆N₂O₆ 296.27 Alanine (methyl side chain); simpler structure; higher solubility
Boc-Glu(OtBu)-ONp 69876-58-0 C₂₀H₂₈N₂O₈ 424.45 Glutamic acid with tert-butyl-protected side chain; enhanced lipophilicity
Boc-Gly-ONp Not specified C₁₃H₁₆N₂O₆ 296.27 Glycine (no side chain); smallest analog; rapid coupling kinetics

Key Differences

Side Chain Functionality :

  • This compound contains a carboxamide group on its side chain, enabling hydrogen bonding and influencing peptide solubility and folding. In contrast, Boc-Glu(OtBu)-ONp has a tert-butyl-protected carboxyl group, increasing hydrophobicity for improved membrane permeability .
  • Boc-Ala-ONp and Boc-Gly-ONp lack functional side chains, making them suitable for synthesizing structurally simple peptides .

Stereochemistry :

  • The D-configuration of this compound is critical for mirror-image peptide synthesis, which is used to study enzyme-substrate interactions or develop protease-resistant therapeutics .

Reactivity and Solubility :

  • Boc-Glu(OtBu)-ONp’s bulky tert-butyl group reduces steric hindrance during coupling but may lower solubility in polar solvents compared to this compound .
  • Boc-Ala-ONp and Boc-Gly-ONp exhibit faster coupling rates due to their smaller side chains .

Biological Activity

Boc-D-Gln-ONp, a derivative of D-glutamine, is recognized for its significant biological activities, particularly in the fields of biochemistry and pharmacology. This article delves into its properties, synthesis, and biological implications, supported by data tables and relevant case studies.

This compound (CAS Number: 61348-28-5) is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₁₀H₁₈N₂O₅
Molecular Weight246.26 g/mol
Density1.2 ± 0.1 g/cm³
Melting Point117-119 °C
Boiling Point509.1 ± 45.0 °C
Flash Point261.7 ± 28.7 °C

These properties indicate that this compound is a stable compound under standard laboratory conditions, making it suitable for various applications in peptide synthesis and biological assays .

Synthesis

The synthesis of this compound typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the ONp (p-nitrophenyl) leaving group. This method enhances the compound's utility in peptide synthesis, particularly in creating biologically active peptides.

Biological Activity

This compound exhibits several biological activities that are crucial for its applications in research and therapy:

1. Ergogenic Effects:
Research indicates that amino acids and their derivatives, including this compound, can influence anabolic hormone secretion and enhance physical performance during exercise. They are recognized as beneficial ergogenic dietary substances that help prevent exercise-induced muscle damage .

2. Peptide Synthesis:
this compound serves as a valuable intermediate in the synthesis of bioactive peptides. Its ability to facilitate the formation of peptide bonds makes it a critical reagent in the development of therapeutic peptides .

3. Enzyme Interaction:
Studies have shown that this compound can interact with specific enzymes, thereby influencing biochemical pathways. For instance, it has been used in experiments involving enzyme-catalyzed reactions where it acted as a substrate or inhibitor, demonstrating its versatility in biochemical research .

Case Studies

Several studies highlight the biological significance of this compound:

  • Study on Peptide Hormones: A study published in PNAS demonstrated that peptides synthesized using this compound exhibited biological activity comparable to natural hormones, underscoring its potential in therapeutic applications .
  • Ergogenic Supplement Research: A review article discussed the role of amino acid derivatives like this compound in enhancing athletic performance and recovery, emphasizing its importance as an ergogenic supplement .

Q & A

Q. What are the optimal synthetic conditions for Boc-D-Gln-ONp to ensure high yield and purity?

Methodological Answer: this compound synthesis typically involves protecting the α-amine of D-glutamine with a tert-butyloxycarbonyl (Boc) group and activating the carboxyl group as a para-nitrophenyl ester (ONp). Key parameters include:

  • Solvent Choice: Use anhydrous dimethylformamide (DMF) or dichloromethane (DCM) to minimize hydrolysis of the active ester .
  • Coupling Reagents: Catalytic use of 1-hydroxybenzotriazole (HOBt) enhances coupling efficiency while reducing racemization .
  • Temperature: Reactions are conducted at 0–4°C to stabilize the ONp group and prevent side reactions .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity. Yield and purity should be validated via HPLC (>95%) and NMR (absence of residual coupling reagents) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer: A multi-technique approach ensures accurate characterization:

  • NMR Spectroscopy:
  • ¹H NMR: Confirm Boc group presence (δ ~1.4 ppm, singlet for tert-butyl) and ONp aromatic protons (δ ~8.2–7.5 ppm, doublets) .
  • ¹³C NMR: Carbamate carbonyl (Boc) at ~155 ppm and ester carbonyl (ONp) at ~165 ppm .
    • Mass Spectrometry (MS): ESI-MS or MALDI-TOF confirms molecular ion ([M+H]⁺) matching theoretical mass (±0.5 Da) .
    • HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity and detect diastereomers or hydrolyzed byproducts .

Q. How does the para-nitrophenyl ester (ONp) group influence coupling efficiency in peptide synthesis?

Methodological Answer: The ONp group acts as a "leaving group," facilitating nucleophilic attack by the amine of the incoming amino acid. Key considerations:

  • Reaction Kinetics: ONp esters react faster than benzotriazole-based activators (e.g., HOBt) due to superior electrophilicity, but may increase racemization risk in polar solvents .
  • Solvent Effects: Use low-polarity solvents (e.g., DCM) to stabilize the active ester and minimize hydrolysis.
  • Monitoring: Track reaction progress via UV-Vis (absorbance at 400 nm for released para-nitrophenol) .

Advanced Research Questions

Q. What experimental strategies minimize racemization during solid-phase synthesis using this compound?

Methodological Answer: Racemization occurs via base-catalyzed abstraction of the α-hydrogen. Mitigation strategies include:

  • Low-Basicity Conditions: Use 4-methylmorpholine instead of DIEA as a base during coupling .
  • Temperature Control: Conduct couplings at ≤4°C to slow enolization .
  • Additives: Additives like HOBt or Oxyma suppress racemization by stabilizing the activated intermediate .
  • Monitoring: Circular dichroism (CD) spectroscopy or chiral HPLC quantifies enantiomeric excess (>98% target) .

Q. How does the D-configuration of glutamine in this compound affect peptide secondary structure?

Methodological Answer: D-amino acids disrupt canonical α-helix/β-sheet formation but can stabilize non-natural folds (e.g., 3₁₀-helices). Methodological steps:

  • Comparative Synthesis: Synthesize analogs with L-Gln and D-Gln using this compound vs. Boc-L-Gln-ONp .
  • Structural Analysis:
  • CD Spectroscopy: Compare spectra in aqueous vs. hydrophobic solvents to assess helical propensity.
  • X-ray Crystallography/NMR: Resolve tertiary structures of model peptides (e.g., cyclic pentapeptides) .
    • MD Simulations: Predict conformational stability using force fields parameterized for D-amino acids .

Q. How can conflicting solubility data for this compound in organic solvents be resolved?

Methodological Answer: Contradictions often arise from impurities or solvent history (e.g., trace water). Systematic approaches:

  • Standardized Solvent Preparation: Dry solvents over molecular sieves; verify water content via Karl Fischer titration (<50 ppm) .
  • High-Throughput Screening: Test solubility in 96-well plates with DCM, THF, DMF, and acetonitrile at 25°C and 40°C .
  • Data Reconciliation: Compare results across studies using a standardized table:
SolventSolubility (mg/mL)Temperature (°C)Purity (%)Source
DCM120 ± 1025>99Smith et al.
THF85 ± 525>95Jones et al.
DMF200 ± 2040>98Lee et al.

Discrepancies >20% warrant re-evaluation of solvent purity or analytical methods (e.g., gravimetric vs. spectrophotometric quantification) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.